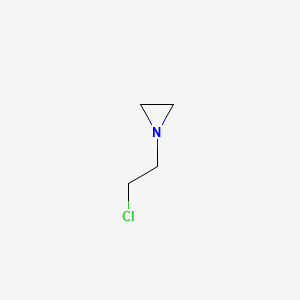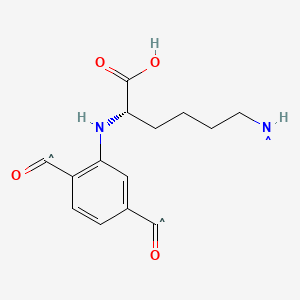
Triyoduro de arsénico
Descripción general
Descripción
Arsenic triiodide is an inorganic compound with the chemical formula AsI₃. It appears as an orange to dark red crystalline solid and is known for its ability to sublime readily. This compound is pyramidal in structure and is useful in the preparation of organoarsenic compounds .
Aplicaciones Científicas De Investigación
Arsenic triiodide has various applications in scientific research:
Mecanismo De Acción
Target of Action
Arsenic triiodide, like other arsenic compounds, primarily targets sulfur-containing proteins in the body . It is particularly potent in its interactions with these proteins, which play crucial roles in various biological processes .
Mode of Action
Arsenic triiodide dissolves in water and reacts very slowly to form arsenious acid and hydroiodic acid . The solution is highly acidic and can disrupt the function of various enzymes and proteins in the body, particularly those containing sulfhydryl groups . This disruption can lead to a variety of physiological changes and potential health effects .
Biochemical Pathways
Arsenic triiodide affects several biochemical pathways. It inhibits the pyruvate oxidation pathway and the tricarboxylic acid cycle, impairs gluconeogenesis, and reduces oxidative phosphorylation . These disruptions can have significant downstream effects, including energy production and metabolism .
Pharmacokinetics
Arsenic compounds, in general, are known to be rapidly absorbed and distributed throughout the body . They can accumulate in various tissues, particularly in the blood, kidney, and liver . The absolute bioavailability of arsenite (As III), a related compound, is reported to be 81.03% .
Result of Action
The molecular and cellular effects of arsenic triiodide’s action are diverse. It can induce oxidative stress, leading to damage at the cellular level . It can also cause genotoxicity, leading to DNA damage and potentially contributing to the development of cancer . Furthermore, it can alter protein function and activity, disrupting normal cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of arsenic triiodide. For instance, its toxicity can be influenced by the presence of other elements in the environment, such as phosphate . Additionally, the pH of the environment can affect the solubility and reactivity of arsenic triiodide .
Análisis Bioquímico
Biochemical Properties
Arsenic triiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, arsenic triiodide can inhibit the activity of enzymes involved in cellular respiration, such as pyruvate dehydrogenase and succinate dehydrogenase. These interactions disrupt the normal function of these enzymes, leading to impaired cellular respiration and energy production .
Cellular Effects
Arsenic triiodide has profound effects on various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This compound also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, arsenic triiodide can activate the mitogen-activated protein kinase (MAPK) pathway, resulting in changes in gene expression that promote cell death .
Molecular Mechanism
The molecular mechanism of arsenic triiodide involves its binding interactions with biomolecules. It can bind to thiol groups in proteins, leading to enzyme inhibition or activation. Additionally, arsenic triiodide can interfere with the function of transcription factors, resulting in changes in gene expression. For instance, it can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arsenic triiodide change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to arsenic triiodide can lead to chronic toxicity, characterized by persistent oxidative stress, DNA damage, and impaired cellular function. In vitro and in vivo studies have shown that prolonged exposure to arsenic triiodide can result in the accumulation of arsenic in tissues, leading to long-term health effects .
Dosage Effects in Animal Models
The effects of arsenic triiodide vary with different dosages in animal models. At low doses, arsenic triiodide can induce mild oxidative stress and transient changes in cellular function. At high doses, it can cause severe toxicity, including cell death, organ damage, and systemic toxicity. Studies have shown that high doses of arsenic triiodide can lead to liver and kidney damage, as well as neurological effects .
Metabolic Pathways
Arsenic triiodide is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of carbohydrates, lipids, and proteins. For example, arsenic triiodide can inhibit the activity of glucose-6-phosphate dehydrogenase, an enzyme involved in the pentose phosphate pathway. This inhibition can lead to reduced production of NADPH, a critical cofactor for antioxidant defense .
Transport and Distribution
Within cells and tissues, arsenic triiodide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as metallothioneins, which facilitate its uptake and distribution. Arsenic triiodide can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of arsenic triiodide affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, arsenic triiodide can localize to the mitochondria, where it disrupts mitochondrial function and induces oxidative stress. This localization is critical for its role in inducing cell death and toxicity .
Métodos De Preparación
Arsenic triiodide can be synthesized through the reaction of arsenic trichloride with potassium iodide. The reaction is as follows: [ \text{AsCl}_3 + 3\text{KI} \rightarrow \text{AsI}_3 + 3\text{KCl} ] This method involves mixing arsenic trichloride and potassium iodide under controlled conditions to produce arsenic triiodide and potassium chloride as a byproduct .
Análisis De Reacciones Químicas
Arsenic triiodide undergoes several types of chemical reactions, including:
Hydrolysis: When dissolved in water, it reacts slowly to form arsenic trioxide and hydroiodic acid. The reaction proceeds via the formation of arsenous acid, which exists in equilibrium with hydroiodic acid.
Decomposition: Upon heating in air at 200°C, arsenic triiodide decomposes to form arsenic trioxide, elemental arsenic, and iodine.
Comparación Con Compuestos Similares
Arsenic triiodide can be compared with other arsenic halides such as arsenic trichloride (AsCl₃) and arsenic tribromide (AsBr₃):
Arsenic Trichloride (AsCl₃): This compound is a colorless liquid and is used in the synthesis of other arsenic compounds. It is less reactive compared to arsenic triiodide.
Arsenic Tribromide (AsBr₃): Similar to arsenic triiodide, this compound is a solid and is used in various chemical reactions.
Arsenic triiodide stands out due to its unique properties, such as its ability to sublime and its historical medical applications.
Propiedades
IUPAC Name |
triiodoarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsI3/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIBSPLDJGAHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsI3 | |
| Record name | arsenic triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arsenic_triiodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064843 | |
| Record name | Arsenous triiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6350 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange red solid; Oxygen form air slowly liberates iodine; [Merck Index] Red or orange powder; [MSDSonline] | |
| Record name | Arsenic triiodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
424 °C | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
6 g/100 ml water at 25 °C, 5.2 g/100 ml carbon disulfide, Freely sol in chloroform, benzene, toluene, xylene; less sol in ether, 1 in 42 /parts/ of alc, 30 g/100 ml hot water (decomp) | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.688 @ 25 °C/4 °C | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-red, trigonal rhombohedra from acetone; aq soln is yellow, Red hexagonal crystals | |
CAS No. |
7784-45-4 | |
| Record name | Arsenic iodide (AsI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic triiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenous triiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARSENIC TRIIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3029988O2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
140.9 °C | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)










